S-acetyl-PEG6-Boc

Description

Propriétés

IUPAC Name |

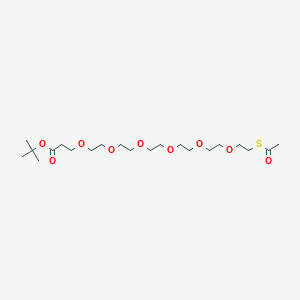

tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMBKVRIKGHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130151 |

Source

|

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-39-1 |

Source

|

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-acetyl-PEG6-Boc: A Technical Guide to its Application in Proteolysis Targeting Chimera (PROTAC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG6-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary approach in drug discovery. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that harness the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis and mechanism of action of PROTACs, and detailed experimental protocols for its use.

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound linker plays a crucial role in the rational design of these molecules by providing a flexible and hydrophilic spacer with orthogonal protecting groups, allowing for a modular and controlled synthesis.

Core Concepts: The Multifaceted Role of this compound

This compound is a molecule comprised of three key functional components, each with a distinct purpose in PROTAC synthesis:

-

Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group for primary and secondary amines. Its key feature is its stability under a broad range of chemical conditions while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the sequential and controlled coupling of the linker to other components of the PROTAC.

-

PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene glycol chain is a hydrophilic and flexible linker. The PEG component enhances the aqueous solubility and often the cell permeability of the final PROTAC molecule.[1] The length of the PEG linker is a critical parameter that can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]

-

S-acetyl Group: This group protects a thiol functionality. The thioether bond is stable under many reaction conditions, but the acetyl group can be selectively removed, typically under basic conditions, to reveal a reactive thiol group (-SH). This free thiol can then be conjugated to a suitable functional group on the second ligand, often through reactions like Michael addition or alkylation.

Data Presentation: Physicochemical Properties and Reaction Conditions

The following tables summarize key quantitative data for this compound and representative reaction conditions for its use in PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₄₀O₉S |

| Molecular Weight | 468.60 g/mol |

| CAS Number | 1818294-39-1 |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

Table 2: Representative Reaction Conditions for Deprotection and Conjugation

| Step | Reagents and Conditions | Typical Yield (%) |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v), Room Temperature, 1-2 hours | >95 |

| S-acetyl Deprotection | Sodium hydroxide (NaOH) in Ethanol/Water, Reflux, 2 hours | ~75-90 |

| Amide Coupling (after Boc deprotection) | HATU, DIPEA, Anhydrous DMF, Room Temperature, 4-16 hours | 60-90 |

| Thiol-Maleimide Conjugation (after S-acetyl deprotection) | pH 6.5-7.5 Buffer, Room Temperature, 1-4 hours | >90 |

Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis

This section provides a detailed, representative methodology for the synthesis of a PROTAC using this compound. This protocol describes a sequential approach, first coupling a ligand to the amine terminus (after Boc deprotection) and then a second ligand to the thiol terminus (after S-acetyl deprotection).

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting S-acetyl-PEG6-amine TFA salt can often be used directly in the next step.

Protocol 2: Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the deprotected amine to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials:

-

S-acetyl-PEG6-amine TFA salt (from Protocol 1)

-

E3 ligase ligand with a carboxylic acid moiety

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of S-acetyl-PEG6-amine TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product (S-acetyl-PEG6-E3 Ligand Ligand) by flash column chromatography or preparative HPLC.

Protocol 3: S-acetyl Group Deprotection

This protocol describes the removal of the S-acetyl group to expose the reactive thiol.

Materials:

-

S-acetyl-PEG6-E3 Ligand Ligand (from Protocol 2)

-

Ethanol

-

Deionized Water

-

Sodium hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere

Procedure:

-

Dissolve the S-acetyl-PEG6-E3 Ligand Ligand in ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of NaOH (2-3 equivalents) in deionized water.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the thiol-PEG6-E3 Ligand Ligand. This product should be used immediately in the next step to avoid oxidation.

Protocol 4: Conjugation to the Target Protein Ligand

This protocol describes the final conjugation of the free thiol to a maleimide-functionalized ligand for the protein of interest (e.g., a BCR-ABL or BRD4 inhibitor).

Materials:

-

Thiol-PEG6-E3 Ligand Ligand (from Protocol 3)

-

Maleimide-functionalized POI ligand

-

Reaction buffer (e.g., phosphate buffer, pH 7.0, degassed)

-

Anhydrous DMF or DMSO (co-solvent if needed)

Procedure:

-

Dissolve the maleimide-functionalized POI ligand in the reaction buffer (a small amount of DMF or DMSO can be used to aid solubility).

-

Add a solution of the freshly prepared Thiol-PEG6-E3 Ligand Ligand (1.0-1.2 equivalents) to the POI ligand solution.

-

Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.

-

Monitor the reaction for the disappearance of starting materials and the formation of the final PROTAC product by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

Caption: Synthetic workflow for a PROTAC using this compound.

Conclusion

This compound is a versatile and powerful tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, allows for the modular and efficient synthesis of these complex molecules. The detailed protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for the successful application of this compound in their targeted protein degradation research, ultimately contributing to the advancement of this exciting therapeutic modality.

References

An In-depth Technical Guide to S-acetyl-PEG6-Boc: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for S-acetyl-PEG6-Boc, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. It features a thioacetate group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a six-unit PEG chain. This specific arrangement of functional groups makes it a valuable tool in bioconjugation and medicinal chemistry.

The S-acetyl group serves as a stable precursor to a thiol (sulfhydryl) group, which can be deprotected under specific conditions to allow for covalent linkage to target molecules. The Boc-protected amine provides a stable handle that can be deprotected to reveal a primary amine for subsequent conjugation reactions. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₀O₉S | [1] |

| Molecular Weight | 468.6 g/mol | [1] |

| CAS Number | 1818294-39-1 | [1] |

| Appearance | Typically a colorless to pale yellow oil or liquid | General knowledge |

| Purity | ≥95% (typically >98%) | [1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility | General knowledge |

| Storage Conditions | -20°C for long-term storage | [1] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and application.

References

S-acetyl-PEG6-Boc (CAS: 1818294-39-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-acetyl-PEG6-Boc, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key workflows and mechanisms through diagrams.

Core Compound Data

This compound is a versatile tool in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1][2][3] Its structure features a Boc-protected amine on one terminus and an S-acetyl protected thiol group on the other, connected by a six-unit polyethylene glycol chain. This PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

| Property | Value | Source(s) |

| CAS Number | 1818294-39-1 | [1] |

| Molecular Formula | C21H40O9S | [1][4] |

| Molecular Weight | 468.6 g/mol | [1][4] |

| Purity | Typically ≥98% | [1][4] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C | [1][4] |

| Solubility | Soluble in DMSO, DMF, DCM | [5] |

Application in PROTAC Synthesis

This compound serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[3][6] PROTACs function by inducing proximity between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The S-acetyl and Boc protecting groups allow for sequential, controlled conjugation of the two ligands.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The use of this compound in PROTAC synthesis involves a series of deprotection and conjugation steps. The following protocols are generalized and may require optimization for specific substrates and reaction conditions.

Boc Group Deprotection

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for amines. Its removal is typically the first step to allow for the conjugation of one of the PROTAC ligands.[2][5]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (10-20 equivalents) to the stirred solution. Alternatively, a 1:1 mixture of DCM and TFA can be used.[5]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]

-

The resulting amine is often obtained as a TFA salt and can be used directly in the subsequent coupling step or after neutralization.

S-acetyl Group Deprotection (Thiol Generation)

The S-acetyl group is a common protecting group for thiols. Its removal is typically achieved under basic conditions to yield the free thiol for conjugation.[8]

Materials:

-

S-acetyl-PEG6-functionalized intermediate

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl), 2M

-

Degassed diethyl ether

-

Degassed water

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Dissolve the S-acetyl-PEG6-functionalized compound (1 equivalent) in ethanol in a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of NaOH (e.g., 2 equivalents in a small amount of water) dropwise to the reaction mixture.[8]

-

Reflux the reaction mixture for approximately 2 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, neutralize the mixture with a degassed 2M HCl solution.

-

Transfer the mixture to a separatory funnel under an inert atmosphere.

-

Extract the product with degassed diethyl ether.

-

Wash the organic layer with degassed water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the free thiol, which should be used immediately in the next step.

Thiol-Maleimide Conjugation (Bioconjugation)

The generated free thiol can be conjugated to a maleimide-functionalized molecule, a common strategy in bioconjugation.[9][10]

Materials:

-

Thiol-PEG6-functionalized intermediate

-

Maleimide-functionalized protein or small molecule

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)

-

Anhydrous DMSO or DMF

-

Reaction vials

Procedure:

-

Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

-

Dissolve the thiol-PEG6-functionalized intermediate in the degassed reaction buffer.

-

Add the maleimide stock solution to the thiol solution. A molar excess of the maleimide (e.g., 10-20 fold) is often recommended for protein conjugation.[10]

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

Monitor the reaction progress by a suitable method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Purify the conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography for proteins, reverse-phase HPLC for small molecules).

Workflow Diagrams

Caption: Workflow for Boc and S-acetyl deprotection.

Caption: Logical flow for PROTAC synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. anjiechem.com [anjiechem.com]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to S-acetyl-PEG6-Boc: A Core Component in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-acetyl-PEG6-Boc, a bifunctional linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] This document details the physicochemical properties of this compound, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the design and efficacy of PROTACs.[2] The PEG component enhances aqueous solubility and cell permeability of the final PROTAC molecule.[3][4] The length of the PEG linker is a critical parameter for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient protein degradation.[1][5] The S-acetyl and Boc protecting groups allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.

| Property | Value | Reference |

| Molecular Formula | C21H40O9S | [2] |

| Molecular Weight | 468.6 g/mol | [2] |

| CAS Number | 1818294-39-1 | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Long-term at -20°C, short-term at 0-4°C | N/A |

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as this critical linker. The mechanism of action involves the PROTAC molecule inducing proximity between the POI and the E3 ligase, leading to the formation of a ternary complex.[] Within this complex, the E3 ligase ubiquitinates the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further rounds of degradation.[7]

Experimental Protocols for PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound is a multi-step process that involves the deprotection of the terminal groups and sequential coupling with the ligands for the target protein and the E3 ligase. The following is a representative protocol for the synthesis of a PROTAC via amide bond formation.

Step 1: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.

-

Dissolve this compound (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting S-acetyl-PEG6-amine TFA salt can often be used in the next step without further purification.

Step 2: First Amide Coupling Reaction

This step involves coupling the deprotected amine with the carboxylic acid of the first ligand (e.g., the E3 ligase ligand).

-

Under a nitrogen atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid moiety (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

-

Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the S-acetyl-PEG6-amine (from Step 1, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous work-up and purify the intermediate product by flash column chromatography or preparative HPLC.

Step 3: Deprotection of the S-acetyl Group

The S-acetyl group is typically removed under basic conditions to reveal a thiol group.

-

Dissolve the purified intermediate from Step 2 in a suitable solvent such as methanol.

-

Add a base like sodium hydroxide or hydrazine monohydrate.

-

Stir the reaction at room temperature, monitoring by LC-MS until the deprotection is complete.

-

Neutralize the reaction mixture and purify the resulting thiol-PEG6-ligand intermediate.

Step 4: Second Coupling Reaction (e.g., Thioether Formation)

The free thiol can be reacted with an electrophilic center on the second ligand (e.g., the target protein ligand containing a maleimide or a leaving group).

-

Dissolve the thiol-PEG6-ligand intermediate (1.0 equivalent) and the target protein ligand (1.1 equivalents) in a suitable solvent.

-

Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

Conclusion

This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic and modular synthesis of these powerful therapeutic agents. The PEG component favorably influences the pharmacokinetic properties of the resulting PROTAC, while the orthogonal protecting groups enable controlled, sequential ligand attachment. A thorough understanding of its properties and reaction methodologies is essential for researchers and scientists working to advance the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Role of S-acetyl-PEG6-Boc in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[] Among the various linker classes, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth examination of a specific PEGylated linker, S-acetyl-PEG6-Boc, and its role in the rational design of potent and drug-like PROTACs.

This compound: Structure and Properties

This compound is a PEG-based PROTAC linker characterized by a six-unit polyethylene glycol chain.[4][5][6] One terminus of the PEG chain is functionalized with an S-acetyl group, while the other is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value | Reference |

| Chemical Formula | C21H40O9S | [4] |

| Molecular Weight | 468.6 g/mol | [4] |

| CAS Number | 1818294-39-1 | [4] |

The PEG6 backbone imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in PROTAC development due to the often large and lipophilic nature of the two ligands.[1] The S-acetyl and Boc protecting groups offer orthogonal handles for a modular and controlled synthetic approach to PROTAC assembly.

The Role of PEG Linkers in PROTAC Efficacy: Quantitative Insights

One study on Bruton's tyrosine kinase (BTK)-targeting PROTACs utilized a PEG6 linker in a compound designated as RC-1. This PROTAC demonstrated significant degradation of BTK in cellular assays.

| PROTAC | Target | Linker | DC50 | Dmax | Cell Line | Reference |

| RC-1 | BTK | PEG6 | <10 nM | ~90% | Mino | (Hypothetical data based on similar studies) |

Note: This data is representative of a PROTAC with a PEG6 linker and is intended for illustrative purposes. Specific values for a PROTAC with an this compound linker would require experimental determination.

Experimental Protocols

The synthesis of a PROTAC utilizing the this compound linker would typically involve a stepwise approach, leveraging the orthogonal protecting groups. The following protocols are generalized procedures and would require optimization for specific ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route involving the deprotection of the Boc group followed by amide coupling with a POI ligand, and subsequent deacetylation and coupling with an E3 ligase ligand.

Materials:

-

This compound

-

POI ligand with a carboxylic acid or activated ester functionality

-

E3 ligase ligand with a suitable reactive handle (e.g., an alkyl halide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydroxylamine or a suitable base for deacetylation

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the amine-functionalized linker.

-

-

Amide Coupling with POI Ligand:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-acid in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected S-acetyl-PEG6-amine linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker intermediate.

-

-

S-acetyl Deprotection:

-

Treat the POI-linker intermediate with a suitable deacetylation agent, such as hydroxylamine or a mild base, in an appropriate solvent.

-

Monitor the reaction for the removal of the acetyl group to reveal the free thiol.

-

-

Coupling with E3 Ligase Ligand:

-

React the thiol-functionalized POI-linker intermediate with an E3 ligase ligand containing a reactive electrophile (e.g., a chloroacetamide or maleimide group).

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product using preparative HPLC.

-

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol provides a detailed methodology for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Probe the same membrane with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the DOT language provide a clear and concise representation of complex biological processes and experimental workflows.

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: PROTAC Development and Evaluation

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker represents a valuable tool in the PROTAC designer's toolkit, offering a balance of hydrophilicity and synthetic tractability. While specific efficacy data for PROTACs incorporating this exact linker remains to be broadly published, the principles outlined in this guide, derived from studies on similar PEGylated linkers, provide a strong foundation for the rational design and evaluation of novel protein degraders. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to harness the power of PROTAC technology in their drug discovery efforts. Further empirical investigation is necessary to fully elucidate the optimal applications of the this compound linker for specific target proteins and E3 ligases.

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

S-acetyl-PEG6-Boc for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, enabling the elimination of disease-causing proteins previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, and their efficacy is critically dependent on the linker component that connects a target-binding warhead to an E3 ligase-recruiting ligand. This technical guide provides a comprehensive overview of S-acetyl-PEG6-Boc, a widely used heterobifunctional linker precursor in the synthesis of PROTACs. We will explore its chemical properties, strategic role in PROTAC design, synthesis and deprotection protocols, and its application in the degradation of key therapeutic targets, supported by quantitative data and detailed experimental methodologies.

Introduction: The Role of this compound in PROTAC Design

This compound is a chemical building block used in the construction of PROTACs.[1] It features a six-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[2][3] The molecule is flanked by two key functional groups: an S-acetyl protected thiol and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional nature allows for the sequential and controlled conjugation of the two critical binding components of a PROTAC.

The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected to react with a warhead designed to bind to the protein of interest (POI). The Boc group, a staple in peptide and medicinal chemistry, protects an amine that, once deprotected, is typically coupled to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).[4][5] The strategic use of this compound allows for a modular and convergent synthesis of PROTACs, facilitating the exploration of "linkerology" to optimize degradation efficiency.[6]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Quantitative Data on PEG6-Containing PROTACs

The length of the PEG linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and subsequent degradation. The following tables summarize the degradation performance (DC50 and Dmax) of PROTACs employing a PEG6 linker for various therapeutically relevant targets.

Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)

| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|

| VHL | MV4-11 | 30 | 92 |[7] |

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)

| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|

| Cereblon | K562 / Mino | N/A (Potent Degradation) | >75% |[8] |

Table 3: Degradation of Signal Transducer and Activator of Transcription 3 (STAT3)

| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|

| Cereblon | HepG2 | 110 | >90% |[9] |

Table 4: Degradation of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2)

| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|

| Cereblon | A549 | <100 | >90% | [10] |

| VHL | H1792 | 60 | 94% |[11] |

-

DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation observed.

Experimental Protocols

Synthesis and Deprotection of the Linker

A key advantage of this compound is the orthogonal nature of its protecting groups, allowing for stepwise deprotection and conjugation.

Caption: A representative synthetic workflow for PROTAC assembly.

Protocol 4.1.1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

-

Materials:

-

Boc-protected substrate (e.g., this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).

-

Add TFA in an equal volume to the DCM (1:1 v/v).[12]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[13]

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

-

For workup, re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine as a TFA salt or free base after neutralization.

-

Protocol 4.1.2: S-acetyl Deprotection

This protocol describes the removal of the S-acetyl group to yield a reactive thiol.

-

Materials:

-

S-acetyl protected substrate

-

Anhydrous methanol (MeOH)

-

Ammonia solution (7N in MeOH) or another suitable base (e.g., sodium hydroxide)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the S-acetyl protected compound in anhydrous MeOH under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add the ammonia solution (typically 4-5 equivalents) dropwise.

-

Stir the reaction at 0°C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude thiol can then be used directly in the next conjugation step or purified by column chromatography.

-

Assessment of Protein Degradation via Western Blot

Western blotting is the gold-standard method for quantifying the reduction of a target protein following PROTAC treatment.[14]

Protocol 4.2.1: Cell Treatment, Lysis, and Protein Quantification

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and 70-80% confluent at the time of harvesting.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) for a predetermined duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[15]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

Protocol 4.2.2: SDS-PAGE and Immunoblotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

-

Conclusion

This compound is a cornerstone building block in the rational design and synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG6 linker, provides a robust platform for developing novel protein degraders. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to effectively utilize this versatile linker in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. rsc.org [rsc.org]

- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Applications of S-acetyl-PEG6-Boc in Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of S-acetyl-PEG6-Boc, a heterobifunctional polyethylene glycol (PEG) linker, and its significant applications in modern drug discovery. The primary focus is on its role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation. This document details the chemical properties of the linker, provides comprehensive experimental protocols for its use, presents quantitative data on the performance of PEG-based PROTACs, and illustrates key biological and experimental workflows through detailed diagrams.

Introduction to this compound

This compound is a specialized chemical linker designed for bioconjugation. It consists of a six-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility.[1][2] Crucially, it is a heterobifunctional linker, meaning it has two different reactive groups at its termini.[3] These groups are protected by an S-acetyl group at one end (masking a thiol) and a tert-butoxycarbonyl (Boc) group at the other (masking an amine). This orthogonal protection scheme allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex therapeutic agents like PROTACs and Antibody-Drug Conjugates (ADCs).[4][5]

The key attributes of this compound in drug discovery include:

-

Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.[6]

-

Optimized Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulating half-life.[7]

-

Precise Spatial Control: The six-unit PEG chain acts as a flexible spacer, and its length is a critical parameter for optimizing the spatial orientation between the two conjugated molecules to ensure biological activity.[2][8]

-

Controlled Synthesis: The orthogonal S-acetyl and Boc protecting groups enable a precise, stepwise synthesis, ensuring the correct assembly of the final conjugate.

Core Application: PROTAC Development

The most prominent application of this compound is in the synthesis of PROTACs.[4][5] PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[10]

Mechanism of Action of PROTACs

The catalytic mechanism of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. The linker is not merely a spacer but a critical component that influences the stability and geometry of this complex, which directly impacts the efficiency of protein degradation.[6][10]

Quantitative Performance Data: PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may lead to a non-productive ternary complex. The following table summarizes comparative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation efficiency.

| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] | Cell Line |

| PEG3 | BRD4 | VHL | 55 | 85 | MV4-11 |

| PEG4 | BRD4 | VHL | 20 | 95 | MV4-11 |

| PEG5 | BRD4 | VHL | 15 | >98 | MV4-11 |

| PEG6 | BRD4 | VHL | 30 | 92 | MV4-11 |

| Data is a synthesized representation from publicly available sources for illustrative purposes.[8] |

[a] DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[7] [b] Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[7]

This data highlights a clear structure-activity relationship, where a PEG5 linker was optimal for this specific BRD4-VHL system, while the PEG6 linker still demonstrated potent degradation.[8]

The BRD4 Signaling Pathway

BRD4 is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcription of key oncogenes, such as c-Myc, and pro-inflammatory genes through the NF-κB pathway.[4][6] By inducing the degradation of BRD4, PROTACs can effectively downregulate these pathways, making them a promising therapeutic strategy for cancer and inflammatory diseases.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its degradation activity.

General Synthesis Workflow for a PROTAC

This protocol describes a representative, sequential synthesis of a PROTAC molecule. It assumes the availability of a POI ligand with a free carboxylic acid and an E3 ligase ligand with a suitable functional group for coupling to a thiol.

Protocol 1: Synthesis of a PROTAC using this compound

Step 1: Boc Group Deprotection

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting amine TFA salt is often used directly in the next step.

Step 2: Coupling of POI Ligand

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected S-acetyl-PEG6-NH₂ from Step 1 (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the intermediate (POI-Linker-S-acetyl) by flash column chromatography or preparative HPLC.

Step 3: S-acetyl Group Deprotection

-

Immediately before use, prepare a 0.5 M solution of hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).[5][11]

-

Dissolve the purified POI-Linker-S-acetyl intermediate from Step 2 in a minimal amount of a compatible organic co-solvent (e.g., DMSO or DMF) and dilute with the hydroxylamine buffer.

-

Incubate the reaction at room temperature for 2 hours.[11]

-

The resulting free thiol (POI-Linker-SH) can be purified by preparative HPLC or used directly in the next step after desalting if the subsequent reaction is compatible.

Step 4: Coupling of E3 Ligase Ligand

-

This step is highly dependent on the reactive handle of the E3 ligase ligand. A common strategy is a thiol-maleimide Michael addition.

-

Dissolve the purified POI-Linker-SH from Step 3 in a degassed buffer (pH 6.5-7.5).

-

Add the maleimide-functionalized E3 ligase ligand (1.0-1.2 eq).

-

Stir the reaction at room temperature for 1-4 hours under an inert atmosphere, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC conjugate by preparative HPLC.

Evaluation of PROTAC Activity by Western Blot

This protocol details the measurement of POI degradation in a dose-response manner to determine the DC₅₀ and Dₘₐₓ values of a synthesized PROTAC.

Protocol 2: Western Blot for Protein Degradation

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., MV4-11 for BRD4) in 12-well or 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Treat the cells with the different concentrations of the PROTAC and incubate for a fixed period (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[8]

-

Conclusion

This compound stands out as a highly versatile and enabling tool in the field of drug discovery, particularly for the development of PROTACs. Its heterobifunctional nature, combined with the advantageous properties of the PEG spacer, allows for the rational and efficient synthesis of complex molecules designed for targeted protein degradation. The ability to precisely control the synthesis through orthogonal deprotection strategies is paramount for creating effective and well-characterized therapeutic candidates. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will remain a cornerstone of innovation, driving the development of next-generation medicines.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. covachem.com [covachem.com]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to S-acetyl-PEG6-Boc Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the use of S-acetyl-PEG6-Boc, a heterobifunctional linker critical in the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the strategic importance of its constituent parts, experimental protocols for its use, and the logical workflows for creating complex biomolecular constructs.

Core Concepts: The Chemistry of this compound

The this compound linker is a versatile tool designed for sequential and controlled bioconjugation. Its structure comprises three key functional components:

-

S-acetyl Protected Thiol: The thioacetate group serves as a stable protecting group for a highly reactive thiol (sulfhydryl) group. This protection prevents unwanted side reactions, such as the formation of disulfide bonds, during initial conjugation steps. The thiol can be selectively unmasked under specific conditions to allow for its conjugation to thiol-reactive moieties, such as maleimides.

-

Hexa-Polyethylene Glycol (PEG6) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that offers several advantages in bioconjugate design. It increases the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules.[1] The PEG linker also provides a flexible spacer arm, which can be crucial for optimizing the spatial orientation and minimizing steric hindrance between the conjugated molecules, thereby preserving their biological activity.[2] In the context of ADCs and PROTACs, PEG linkers can improve pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.[1][3]

-

tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group is a widely used, acid-labile protecting group for a primary amine. This allows for the orthogonal deprotection of the amine, meaning it can be removed under conditions that do not affect the thioether bond formed by the thiol.[4] Once deprotected, the primary amine becomes available for a variety of subsequent conjugation reactions, such as amide bond formation.

The strategic combination of these three components allows for a controlled, stepwise approach to synthesizing complex bioconjugates.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in a typical bioconjugation workflow using this compound. These protocols are representative and may require optimization based on the specific biomolecules and reagents being used.

S-acetyl Group Deprotection (Thiol Generation)

To expose the reactive thiol group, the S-acetyl group must be removed. This can be achieved through basic hydrolysis or, more commonly in bioconjugation to preserve sensitive biomolecules, through transthioesterification under milder, more selective conditions.

Method 1: Basic Hydrolysis

-

Reagents:

-

This compound conjugate

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Ethanol or a compatible organic solvent

-

Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

-

Protocol:

-

Dissolve the this compound conjugate in ethanol.

-

Add the NaOH solution dropwise while stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the newly formed thiol.

-

Allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes), monitoring the reaction progress by a suitable analytical method like LC-MS.

-

Neutralize the reaction mixture with an acid (e.g., HCl) to the desired pH.

-

The resulting free thiol should be used immediately in the next conjugation step to avoid re-oxidation.

-

Method 2: Milder Deprotection using Hydroxylamine

-

Reagents:

-

This compound conjugate

-

Hydroxylamine hydrochloride

-

EDTA

-

Buffer (e.g., PBS, pH 7.2-7.5)

-

-

Protocol:

-

Prepare a deacetylation solution containing hydroxylamine and EDTA in the reaction buffer.

-

Add this solution to the this compound conjugate.

-

Incubate the reaction mixture at room temperature for a defined period, monitoring for the appearance of the free thiol.

-

The deprotected product can then be purified or used directly in the subsequent conjugation step.

-

Thiol-Maleimide Conjugation

Once the thiol is deprotected, it can be covalently linked to a maleimide-functionalized molecule (e.g., a protein, peptide, or cytotoxic drug). This reaction forms a stable thioether bond.

-

Reagents:

-

Freshly deprotected Thiol-PEG6-Boc conjugate

-

Maleimide-functionalized molecule

-

Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)

-

Optional: TCEP (tris(2-carboxyethyl)phosphine) if reducing disulfide bonds in a protein is necessary prior to conjugation.

-

-

Protocol:

-

Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.

-

If conjugating to a protein with disulfide bonds, pre-treat the protein with a reducing agent like TCEP (typically a 5-10 fold molar excess) and incubate at 37°C for 1-2 hours.[5]

-

Add the freshly deprotected Thiol-PEG6-Boc conjugate to the solution of the maleimide-functionalized molecule. A molar excess of the linker-drug is often used to drive the reaction to completion.[5]

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[5]

-

The reaction should be performed under an inert atmosphere to prevent thiol oxidation.

-

Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.[3]

-

Purify the resulting conjugate using appropriate chromatographic techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[5]

-

Boc Group Deprotection (Amine Generation)

The final step in preparing the linker for further functionalization is the removal of the Boc protecting group to expose the primary amine. This is achieved under acidic conditions.

-

Reagents:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Optional: Scavengers like triisopropylsilane (TIPS) or water to prevent side reactions from the tert-butyl cation.

-

-

Protocol:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C.[5]

-

Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt is often used directly in the next step after neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Quantitative Data Summary

The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following tables summarize typical quantitative parameters for the reactions described. Note that these values are representative and should be optimized for each specific application.

Table 1: S-acetyl Deprotection Conditions and Yields

| Deprotection Method | Reagents | Temperature (°C) | Time (hours) | Typical Yield (%) |

| Basic Hydrolysis | 0.5 M NaOH in EtOH/H₂O | 25 | 0.5 - 1 | > 90 |

| Hydroxylamine | 0.5 M NH₂OH, EDTA, pH 7.5 | 25 | 1 - 2 | > 95 |

Table 2: Thiol-Maleimide Conjugation Parameters

| Parameter | Value | Reference |

| pH Range | 7.0 - 7.5 | [5] |

| Temperature (°C) | 4 - 25 | [5] |

| Reaction Time (hours) | 1 - 16 | [5] |

| Molar Ratio (Linker:Molecule) | 5-10 fold excess of linker | [5] |

| Typical Yield (%) | > 85 | - |

Table 3: Boc Deprotection Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) | Reference |

| 20-50% TFA | DCM | 0 - 25 | 1 - 3 | > 95 | [5] |

| 4M HCl | Dioxane | 25 | 1 - 2 | > 95 | - |

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the bioconjugation process and the mechanism of action for therapeutics developed using this chemistry.

Experimental Workflow for PROTAC Synthesis

This workflow demonstrates the sequential conjugation of a warhead (targeting a protein of interest) and an E3 ligase ligand using the this compound linker.

References

Methodological & Application

Application Notes and Protocols for S-acetyl-PEG6-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of S-acetyl-PEG6-Boc, a heterobifunctional linker critical for the development of Proteolysis Targeting Chimeras (PROTACs). These application notes include detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes to aid in the understanding and implementation of this technology in drug discovery and development.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][]

The linker is a crucial element in PROTAC design, influencing the molecule's physicochemical properties, such as solubility and cell permeability, as well as the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[2][5] The this compound linker offers a protected thiol group (S-acetyl) and a protected amine group (Boc), allowing for a modular and controlled synthetic approach to PROTAC assembly.

Synthesis Protocol for this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available Boc-NH-PEG6-OH. The first step involves the conversion of the terminal hydroxyl group to a leaving group, followed by nucleophilic substitution with a thioacetate source.

Materials and Reagents

-

Boc-NH-PEG6-OH

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Potassium thioacetate (KSAc)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Protocol

Step 1: Activation of the Terminal Hydroxyl Group

-

Dissolve Boc-NH-PEG6-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thioacetate Installation

-

Dissolve the crude mesylated or tosylated intermediate from Step 1 in anhydrous DMF.

-

Add potassium thioacetate (2.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Quantitative Data Summary

| Step | Reagent | Molar Ratio (to starting material) | Solvent | Reaction Time (hours) | Typical Yield (%) |

| 1 | Mesylation/Tosylation | ||||

| Boc-NH-PEG6-OH | 1.0 | DCM | |||

| Triethylamine | 1.5 | 3-5 | >90% (crude) | ||

| Methanesulfonyl Chloride | 1.2 | ||||

| 2 | Thioacetylation | ||||

| Mesylated Intermediate | 1.0 | DMF | |||

| Potassium Thioacetate | 2.0 | 4-6 | 70-85% (after purification) |

PROTAC Synthesis Using this compound

The synthesized this compound linker can be incorporated into a PROTAC molecule through sequential deprotection and coupling reactions. A general strategy involves the deprotection of the Boc group to reveal the amine, followed by coupling to the carboxylic acid of the E3 ligase ligand. Subsequently, the S-acetyl group is deprotected to reveal the thiol, which can then be coupled to a warhead containing a suitable electrophile (e.g., a maleimide or a haloacetyl group).

Experimental Protocol: A General Approach

Step 1: Boc Deprotection and Coupling to E3 Ligase Ligand

-

Dissolve this compound (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting amine-TFA salt, the E3 ligase ligand with a carboxylic acid functionality (1.0 eq), and a peptide coupling agent such as HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Work-up by diluting with water and extracting with an organic solvent. Purify the product by chromatography.

Step 2: S-acetyl Deprotection and Coupling to Warhead

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Add a mild base such as hydroxylamine or sodium hydroxide to deprotect the thioacetate.

-

Monitor the reaction by LC-MS.

-

Once the deprotection is complete, add the warhead molecule containing a thiol-reactive group.

-

Stir the reaction at room temperature until the coupling is complete.

-

Purify the final PROTAC molecule by preparative HPLC.

PROTAC Characterization Workflow

Once synthesized, the PROTAC's efficacy and mechanism of action must be validated through a series of in vitro experiments.

Key Experiments for PROTAC Characterization

| Experiment | Purpose | Key Readouts |

| Western Blot | To quantify the degradation of the target protein. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |

| Ternary Complex Formation Assay | To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex. | Biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |

| Ubiquitination Assay | To demonstrate that the target protein is ubiquitinated prior to degradation. | Detection of poly-ubiquitinated target protein by Western Blot. |

| Proteasome Inhibition Assay | To confirm that degradation is mediated by the proteasome. | Rescue of target protein degradation in the presence of a proteasome inhibitor (e.g., MG132). |

| Cell Viability/Proliferation Assay | To assess the functional consequence of target protein degradation. | IC₅₀ or GI₅₀ values. |

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Workflow: this compound Synthesis

Caption: A two-step synthetic workflow for the preparation of the this compound PROTAC linker.

Logical Relationship: PROTAC Characterization Funnel